2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

16662-56-9 |

|---|---|

Molecular Formula |

C6H10N4O2 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H10N4O2/c7-10-5(6(11)12)1-4-2-8-3-9-4/h2-3,5,10H,1,7H2,(H,8,9)(H,11,12) |

InChI Key |

OTXNLKCKMZUQKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NN |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Strategies

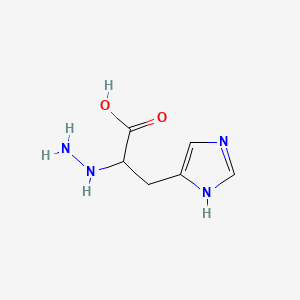

The molecular structure of MK785 features a propanoic acid backbone substituted with a hydrazinyl group at C2 and an imidazol-5-yl moiety at C3. A plausible synthetic route involves the reaction of 3-(1H-imidazol-5-yl)propanoic acid derivatives with hydrazine. For example, bromination at the C2 position of 3-(1H-imidazol-5-yl)propanoic acid followed by nucleophilic substitution with hydrazine could yield the target compound. However, direct evidence of this pathway remains unpublished, necessitating protective group strategies to prevent side reactions at the imidazole ring.

Condensation Reactions

Alternative approaches may employ condensation between imidazole-5-carbaldehyde and hydrazine derivatives. The aldehyde group could undergo nucleophilic attack by hydrazine, followed by oxidation to form the carboxylic acid moiety. This method aligns with synthetic routes for analogous imidazole-containing compounds, where reductive amination or Strecker synthesis is utilized.

Structural and Spectroscopic Characterization

Molecular Properties

MK785 has the molecular formula C₆H₁₀N₄O₂ (molecular weight: 170.17 g/mol) and a logP value of -3.5, indicating high hydrophilicity. Its SMILES notation (O=C(O)C(NN)CC1=CNC=N1 ) and InChI key (OTXNLKCKMZUQKX-UHFFFAOYSA-N ) confirm the presence of a hydrazinyl group and imidazole ring.

Table 1: Key Physicochemical Properties of MK785

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀N₄O₂ | |

| Molecular Weight | 170.17 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | 574.5°C at 760 mmHg | |

| Solubility in Water | Moderate (exact data unpublished) | |

| logP | -3.5 |

Challenges in Synthesis and Purification

Side Reactions and Byproduct Formation

The imidazole ring’s sensitivity to electrophilic attack complicates direct functionalization. For instance, hydrazine may preferentially react with the imidazole’s N-H group rather than the intended alkyl chain, necessitating protective groups like tert-butoxycarbonyl (Boc) for the imidazole nitrogen.

Solubility and Crystallization

MK785’s high hydrophilicity (logP = -3.5) complicates isolation from aqueous reaction mixtures. InvivoChem reports the use of acetonitrile-phosphate buffer systems for purification, though yields remain unspecified.

Biological Preparation Pathways

As a metabolite identified in Drosophila melanogaster and Saccharomyces cerevisiae, MK785 may arise enzymatically via histidine decarboxylase (HD)-catalyzed reactions. In vivo studies suggest that partial HD inhibition reduces aortic histamine synthesis, implicating MK785 as a downstream modulator.

Industrial and Laboratory-Scale Production

Scaling Considerations

No industrial-scale synthesis has been reported. Laboratory protocols likely involve:

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of hydrazine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 2-hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its mechanism involves binding to the active sites of specific enzymes, thereby preventing substrate binding. For instance, it has shown potential in inhibiting carbonic anhydrases, which are crucial for various physiological processes . Molecular docking studies support these findings by illustrating the binding interactions at the molecular level.

Ligand for Metal Complexes

This compound can act as a ligand for metal ions, forming complexes that may enhance its biological activity. These metal complexes are being investigated for their potential therapeutic effects, including anticancer properties .

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its derivatives are being explored for various biological activities, including anti-inflammatory and anticancer effects .

Catalysis

In industrial settings, this compound is utilized as a catalyst in several chemical reactions. Its ability to facilitate reactions efficiently makes it valuable in the synthesis of pharmaceuticals and other fine chemicals.

Material Development

The compound is also being explored for its potential in developing new materials with specific properties, such as enhanced durability or reactivity under certain conditions.

Case Studies

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can form complexes with metal ions, which may enhance its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Histidine Monohydrochloride Monohydrate

Structure: (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid·HCl·H₂O CAS: 5934-29-2; Molecular Formula: C₆H₉N₃O₂·HCl·H₂O; Molecular Weight: 209.63 g/mol .

- Key Differences: Replaces the hydrazine group with an amino (-NH₂) group. Contains hydrochloride and hydrate moieties, enhancing solubility in aqueous media.

- Applications : Widely used as a dietary supplement and flavoring agent in food .

Data Table 1: Functional Group Comparison

| Compound | C2 Substituent | C3 Substituent | Additional Groups |

|---|---|---|---|

| Target Compound | Hydrazinyl | 1H-imidazol-5-yl | None |

| L-Histidine·HCl·H₂O | Amino | 1H-imidazol-5-yl | HCl, H₂O |

Carnosine (L-Carnosine)

Structure: (S)-2-(3-Aminopropanamido)-3-(1H-imidazol-5-yl)propanoic acid CAS: 305-84-0; Molecular Formula: C₉H₁₄N₄O₃; Molecular Weight: 226.23 g/mol .

2-Hydroxy-3-(1H-imidazol-5-yl)propanoic Acid

Structure : Hydroxyl (-OH) at C2, imidazole at C3.

CAS : 30581-88-5; Molecular Formula : C₆H₈N₂O₃; Molecular Weight : 156.14 g/mol .

D-Histidine

Structure: (2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid CAS: 4998-57-6; Molecular Formula: C₆H₉N₃O₂; Molecular Weight: 155.15 g/mol .

Structural and Functional Implications

- Hydrazine vs. Amino/Hydroxyl Groups: The hydrazine moiety in the target compound enhances nucleophilicity and metal coordination, making it superior in chelation compared to L-histidine or hydroxylated analogs .

- Peptide vs. Hydrazine Linkages: Carnosine’s amide bond provides metabolic stability, whereas the hydrazine group in the target compound offers reactivity in Schiff base formation .

- Chirality: D-Histidine’s altered stereochemistry reduces compatibility with L-amino acid-specific enzymes, highlighting the target compound’s adaptability in synthetic pathways .

Biological Activity

2-Hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid, a compound with the molecular formula C₇H₈N₄O₂, is recognized for its unique structural features, including a hydrazine functional group and an imidazole ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of biologically relevant molecules.

Structural Characteristics

The structure of this compound allows for various interactions with biological macromolecules, which is critical for its biological activity. The imidazole ring can act as a ligand in coordination chemistry, forming complexes with metal ions, which may enhance its therapeutic properties.

Biological Activity Overview

The biological activity of this compound includes:

- Enzymatic Modulation : The compound has been shown to influence enzymatic reactions, potentially acting as a modulator for neurotransmitters such as histamine. This modulation plays a crucial role in physiological processes including immune response and gastric secretion.

- Antimicrobial Properties : Compounds containing imidazole rings are often associated with antimicrobial and anti-inflammatory properties. Preliminary studies suggest that this compound may exhibit similar therapeutic potential.

Synthesis and Interaction Studies

Research indicates that the synthesis of this compound typically involves multi-step organic reactions. Interaction studies have utilized techniques such as NMR spectroscopy and mass spectrometry to elucidate binding affinities and mechanisms of action. The protonation states of the imidazole ring significantly influence these interactions, affecting the compound's reactivity and biological effects.

Comparative Analysis of Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(1H-imidazol-4-yl)propanoic Acid | Contains an amino group instead of hydrazine | Primarily involved in protein synthesis |

| 3-(1H-imidazol-4-yl)propanoic Acid | Lacks the hydrazine moiety | Known for its role in histidine metabolism |

| 2-Hydroxy-3-(1H-imidazol-5-yl)propanoic Acid | Contains a hydroxyl group | Exhibits different solubility properties |

The dual functionality of this compound as both an amino acid derivative and a hydrazine-containing compound may confer distinct biochemical properties not found in similar compounds.

Therapeutic Applications

The potential applications of this compound include:

- Antimicrobial Agents : Given its structural characteristics, this compound may serve as a basis for developing new antimicrobial agents.

- Modulators of Neurotransmitter Activity : Its influence on neurotransmitter systems could lead to applications in treating neurodegenerative diseases or psychiatric disorders.

Q & A

Q. Can this compound serve as a precursor for novel bioorthogonal probes? What functionalization strategies are viable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.